4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride
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Overview
Description
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, have been reported to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
For instance, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight, which is a key factor influencing its bioavailability, is 27814 .
Result of Action
For instance, certain 1,2,4-oxadiazole derivatives exhibited moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and light exposure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride typically involves the reaction of 5-methyl-1,3,4-oxadiazole-2-methanol with aniline in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of 5-methyl-1,3,4-oxadiazole-2-methanol: This intermediate is synthesized by the cyclization of appropriate precursors under acidic or basic conditions.
Reaction with Aniline: The intermediate is then reacted with aniline in the presence of hydrochloric acid to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials, including polymers and dyes
Comparison with Similar Compounds
- 5-Methyl-1,3,4-oxadiazole-2-methanol
- 4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]phenylamine
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Comparison: Compared to similar compounds, 4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-7-12-13-10(15-7)6-14-9-4-2-8(11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTXELKLILAXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)COC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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